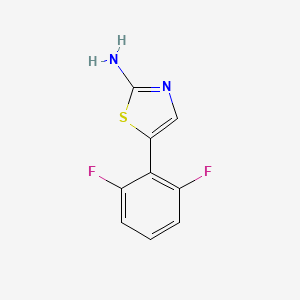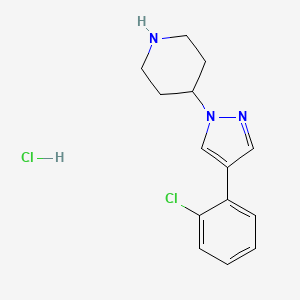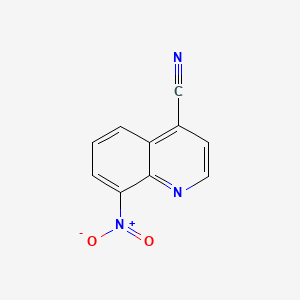
8-Nitroquinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitroquinoline-4-carbonitrile is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and biology. The quinoline scaffold, to which it belongs, is known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its potential use in the synthesis of other complex molecules and its biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinoline-4-carbonitrile typically involves the nitration of quinoline derivatives. One common method includes the reaction of quinoline with nitric acid under controlled conditions to introduce the nitro group at the 8-position. The subsequent introduction of the carbonitrile group can be achieved through various methods, including the use of cyanating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Nitroquinoline-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include aminoquinoline derivatives, substituted quinolines, and various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
8-Nitroquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Nitroquinoline-4-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s ability to form complexes with metal ions also contributes to its biological activities.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Known for its antimicrobial properties.
8-Aminoquinoline: Used in the treatment of malaria.
Quinoline-4-carbonitrile: A precursor for various synthetic applications.
Uniqueness: 8-Nitroquinoline-4-carbonitrile is unique due to the presence of both nitro and carbonitrile groups, which confer distinct chemical reactivity and biological activities
Eigenschaften
Molekularformel |
C10H5N3O2 |
|---|---|
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
8-nitroquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-6-7-4-5-12-10-8(7)2-1-3-9(10)13(14)15/h1-5H |
InChI-Schlüssel |
FGBZLFFTTPGYFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


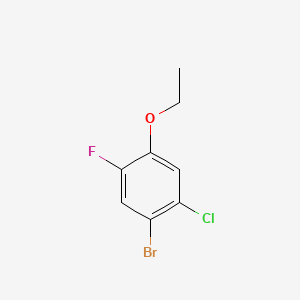
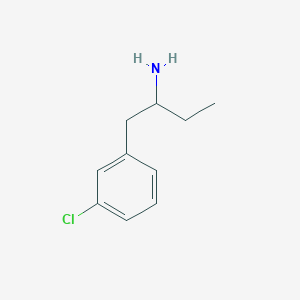
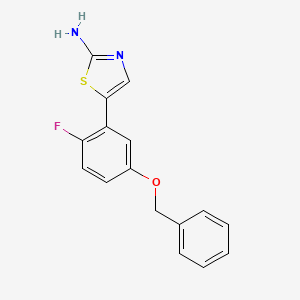
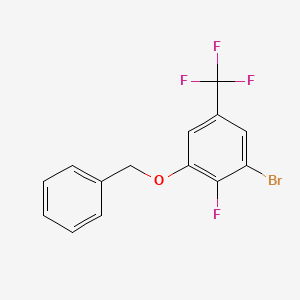
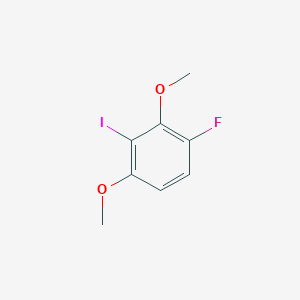
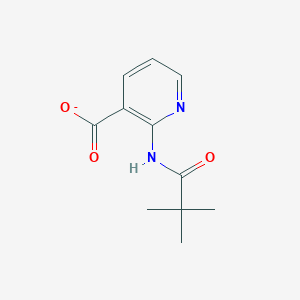
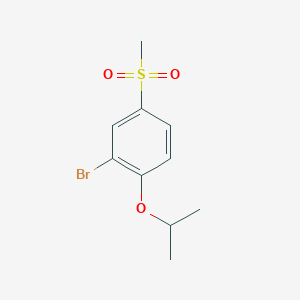
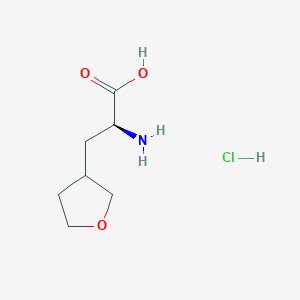

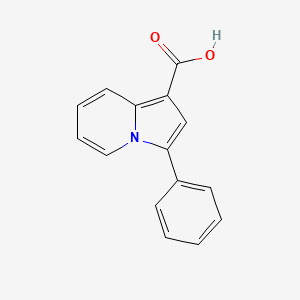
![2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine](/img/structure/B14029296.png)

